1-Methoxy-4-vinylnaphthalene

描述

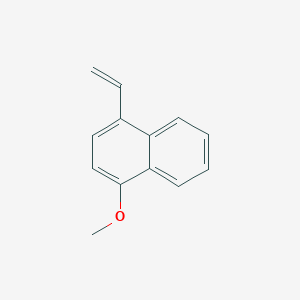

1-Methoxy-4-vinylnaphthalene is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, featuring a methoxy group at the first position and a vinyl group at the fourth position

准备方法

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-vinylnaphthalene can be synthesized through several methods. One common approach involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3-methyl-3-pentene-1,2-dione, followed by demethylation and reduction . Another method includes the reaction of this compound with acetyl chloride in benzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

化学反应分析

1-Methoxy-4-vinylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different hydro derivatives.

Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group which activates the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Hydro derivatives of naphthalene.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学研究应用

1-Methoxy-4-vinylnaphthalene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

1-Methoxy-4-vinylnaphthalene can be compared with other similar compounds such as 7-Methoxy-1-vinylnaphthalene . While both compounds share a methoxy and vinyl group, their positions on the naphthalene ring differ, leading to variations in their chemical reactivity and applications. The unique positioning of the functional groups in this compound makes it particularly useful in specific synthetic and research applications.

相似化合物的比较

- 7-Methoxy-1-vinylnaphthalene

- 1-Vinylnaphthalene

- 4-Methoxy-1-naphthol

生物活性

1-Methoxy-4-vinylnaphthalene (C13H12O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group at the first position and a vinyl group at the fourth position of the naphthalene ring. It can be synthesized through various methods, including:

- Condensation Reactions : One common method involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3-methyl-3-pentene-1,2-dione, followed by demethylation and reduction.

- Industrial Production : Large-scale synthesis often utilizes optimized reaction conditions to maximize yield and purity, employing catalysts and controlled environments.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Research has shown that certain derivatives can impede tumor growth in vitro and in vivo .

The biological activity of this compound is believed to be mediated through several pathways:

- Electrophilic Interactions : The compound's electrophilic nature allows it to form covalent bonds with cellular macromolecules, potentially disrupting normal cellular functions.

- Generation of Reactive Oxygen Species (ROS) : It may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- DNA Intercalation : Similar to other naphthoquinone derivatives, it may intercalate into DNA, affecting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound demonstrated that it significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations above 25 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 40 |

| A549 | 35 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 1-Methoxy-4-vinylnaphthalene in academic settings?

- Methodological Answer : Synthesis can involve condensation reactions between 4-methoxy-1-naphthaldehyde and vinylating agents under basic conditions (e.g., NaOH/KOH). Reaction parameters (temperature, solvent polarity, and catalyst selection) should be optimized using Design of Experiments (DoE) principles. Characterization requires UV/Vis spectroscopy (λmax determination, as in ) and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight and purity .

Q. How should researchers design preliminary toxicological studies to evaluate systemic effects of this compound?

- Methodological Answer : Follow inclusion criteria from systematic toxicological frameworks (Table B-1 in ). Use in vitro models (e.g., human hepatocytes or respiratory cell lines) and in vivo rodent studies with oral, inhalation, or dermal exposure routes. Measure endpoints like hepatic enzyme activity (e.g., ALT/AST), oxidative stress markers, and histopathological changes. Include control groups and dose-response gradients to establish NOAEL/LOAEL .

Q. What spectroscopic techniques are most reliable for analyzing this compound’s stability under varying environmental conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection monitors degradation products. Fourier-transform infrared spectroscopy (FTIR) identifies functional group alterations. For photostability, use accelerated UV-light exposure experiments and track changes via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can contradictions in reported toxicokinetic data for this compound be resolved?

- Methodological Answer : Apply systematic review protocols ( , Steps 4–8). Assess risk of bias using tools like Table C-6 (), focusing on randomization, blinding, and outcome reporting. Re-analyze raw data where possible, and use meta-analytical techniques to harmonize conflicting results. Prioritize studies with "High Initial Confidence" ratings () and reproducible methodologies .

Q. What computational approaches predict the environmental partitioning and degradation pathways of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water coefficient) and biodegradation potential. Molecular dynamics simulations can predict adsorption to soil/sediment. Critical parameters include hydrolysis rate constants (pH-dependent) and photolysis half-lives in aquatic systems ( ). Validate predictions with empirical data from fate studies .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Conduct enzyme inhibition assays using recombinant CYP isoforms (e.g., CYP1A2, CYP3A4). Monitor metabolite formation via LC-MS/MS and compare kinetic parameters (Km, Vmax). Molecular docking simulations identify binding affinity and active-site interactions. Reference protocols for related methoxynaphthalenes () to optimize assay conditions .

Q. How do structural modifications to this compound alter its bioactivity in cancer models?

- Methodological Answer : Synthesize analogs (e.g., halogenated or hydroxylated derivatives) and screen using cytotoxicity assays (MTT/XTT). Transcriptomic profiling (RNA-seq) identifies pathways affected (e.g., apoptosis, oxidative stress). Compare results to structurally similar compounds like 4-chloro-1-hydroxynaphthalene derivatives ( ) to infer structure-activity relationships (SARs) .

Q. Data Analysis and Validation

Q. What statistical methods address variability in dose-response relationships across this compound studies?

- Methodological Answer : Use hierarchical Bayesian models to account for inter-study variability. Sensitivity analyses identify outliers, and benchmark dose (BMD) modeling quantifies uncertainty. Apply the Hill equation for sigmoidal dose-response curves and validate with Akaike’s Information Criterion (AIC) .

Q. How should researchers validate biomarkers of exposure for this compound in occupational settings?

- Methodological Answer : Collect biological samples (urine, blood) from exposed populations and quantify metabolites via GC-MS or HPLC. Correlate levels with air monitoring data. Use receiver operating characteristic (ROC) curves to assess biomarker specificity/sensitivity, referencing biomonitoring frameworks in .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound research?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw datasets in repositories like Zenodo. Document synthesis and assay protocols using platforms like protocols.io . Cross-validate findings with independent labs and reference standardized toxicity testing guidelines (e.g., OECD TG 412) .

属性

IUPAC Name |

1-ethenyl-4-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBOTPBQDGDMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。